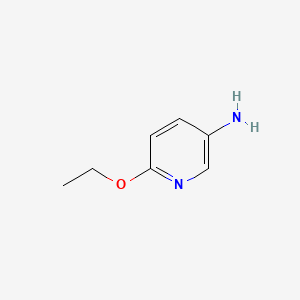

5-Amino-2-ethoxypyridine

Description

The exact mass of the compound 5-Amino-2-ethoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-2-ethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-ethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIPFCIFZLFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199995 | |

| Record name | Pyridine, 5-amino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-34-0 | |

| Record name | 6-Ethoxypyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-amino-2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-ethoxypyridine: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 5-Amino-2-ethoxypyridine, a heterocyclic amine that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to its structural features, including an amino group and an ethoxy group on a pyridine ring, this compound exhibits versatile reactivity, making it a key intermediate in medicinal chemistry and material science.[1]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 5-Amino-2-ethoxypyridine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 52025-34-0 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Reddish-brown crystalline powder | [1] |

| Melting Point | 67.5-68.5 °C | [2] |

| Boiling Point | 269.5 ± 20.0 °C (Predicted) | [2] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | 2-Ethoxy-5-aminopyridine, 6-ethoxypyridin-3-amine | [1] |

Spectral Data

Experimental Protocols

A specific, detailed experimental protocol for the synthesis and purification of 5-Amino-2-ethoxypyridine is not available in the cited literature. However, a general synthetic approach for related aminopyridine derivatives often involves the nucleophilic substitution of a leaving group on the pyridine ring, followed by functional group manipulations.

Below is a generalized, hypothetical workflow for the synthesis of a 5-amino-2-alkoxypyridine derivative. This is not a validated protocol for 5-Amino-2-ethoxypyridine but illustrates a potential synthetic strategy.

Caption: Hypothetical workflow for the synthesis of 5-Amino-2-ethoxypyridine.

Logical Relationship of Applications

5-Amino-2-ethoxypyridine's utility stems from its bifunctional nature, allowing it to be a versatile precursor in various fields.

Caption: Applications of 5-Amino-2-ethoxypyridine.

Safety and Handling

While a detailed safety data sheet has not been cited, standard laboratory safety precautions should be observed when handling 5-Amino-2-ethoxypyridine. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Amino-2-ethoxypyridine is a chemical compound with established utility in synthetic chemistry.[1][2] The provided data on its physical properties offers a foundation for its use in research and development. However, the lack of publicly available, detailed experimental protocols and spectral data necessitates that researchers perform their own characterization to ensure the identity and purity of the material for their specific applications.

References

5-Amino-2-ethoxypyridine: A Technical Overview

CAS Number: 52025-34-0 Synonyms: 6-Ethoxypyridin-3-amine, 2-Ethoxy-5-aminopyridine

This technical guide provides a summary of the available information on 5-Amino-2-ethoxypyridine, a heterocyclic amine used as a building block in various chemical syntheses. While detailed experimental data is limited in publicly accessible literature, this document consolidates the known properties and applications of this compound for researchers, scientists, and drug development professionals.

Core Compound Data

5-Amino-2-ethoxypyridine is a substituted pyridine derivative with an amino group at the 5-position and an ethoxy group at the 2-position. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate.[1]

Table 1: Physicochemical Properties of 5-Amino-2-ethoxypyridine

| Property | Value | Reference |

| CAS Number | 52025-34-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Reddish-brown crystalline powder | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

The logical workflow for such a synthesis would be a two-step process:

-

Nitration: Introduction of a nitro group at the 5-position of a suitable 2-ethoxypyridine precursor.

-

Reduction: Conversion of the nitro group to an amino group, typically via catalytic hydrogenation.

Caption: Plausible synthetic workflow for 5-Amino-2-ethoxypyridine.

Spectral Data

Comprehensive, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Amino-2-ethoxypyridine are not available in the public domain at the time of this report. The data for the analogous compound, 5-Amino-2-methoxypyridine, is more commonly reported and should not be used as a direct substitute.

Applications in Research and Drug Development

5-Amino-2-ethoxypyridine is recognized as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Applications

The primary application of 5-Amino-2-ethoxypyridine in medicinal chemistry is as a scaffold for the synthesis of novel drug candidates.[1] Its structure is particularly relevant for the development of therapeutics targeting neurological disorders.[1] The amino group provides a reactive handle for further functionalization, allowing for the introduction of diverse pharmacophores to modulate biological activity.

While specific examples of drug candidates synthesized from 5-Amino-2-ethoxypyridine are not detailed in the available literature, its utility as an intermediate for antimalarial drugs, such as analogues of primaquine, has been suggested.

Caption: Role of 5-Amino-2-ethoxypyridine in a typical drug discovery workflow.

Agrochemical and Material Science Applications

In the field of agrochemicals, 5-Amino-2-ethoxypyridine is used in the formulation of pesticides and herbicides.[1] In material science, it can be incorporated into polymers and coatings to enhance their properties.[1]

Safety Information

Detailed safety information specific to 5-Amino-2-ethoxypyridine is not extensively documented. As with any chemical reagent, it should be handled with appropriate personal protective equipment in a well-ventilated area. For detailed safety protocols, it is recommended to consult the supplier's Safety Data Sheet (SDS).

Conclusion

5-Amino-2-ethoxypyridine is a chemical intermediate with potential applications in various fields, most notably in pharmaceutical research and development. However, a comprehensive public repository of its detailed synthesis protocols and spectral characterization data is currently lacking. Further research and publication in these areas would be beneficial to the scientific community to fully exploit the potential of this molecule.

References

An In-depth Technical Guide to 5-Amino-2-ethoxypyridine: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-ethoxypyridine is a versatile heterocyclic compound that serves as a valuable building block in the design and synthesis of novel therapeutic agents.[1] Its unique structural features, including the nucleophilic amino group and the modifiable ethoxy substituent, make it an attractive scaffold for developing a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 5-Amino-2-ethoxypyridine and its structural analogs. The content is tailored for researchers and professionals in drug discovery, offering detailed experimental protocols, quantitative bioactivity data, and insights into the relevant signaling pathways. The pyridine ring is a privileged scaffold in medicinal chemistry, being a core component of numerous FDA-approved drugs.[2] Aminopyridine derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurological effects.[3]

Synthesis of 5-Amino-2-ethoxypyridine Analogs and Derivatives

The synthesis of substituted 2-aminopyridines can be achieved through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several robust methods for the synthesis of 2-aminopyridine derivatives have been reported.[3][4] One common approach involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with an amine. Another versatile method is the multicomponent reaction, which allows for the rapid assembly of complex molecules from simple starting materials in a single step.[5][6][7]

Experimental Protocol: One-Pot, Three-Component Synthesis of Substituted 2-Aminopyridines

This protocol describes a catalyst-free, one-pot synthesis of multisubstituted imino- and imidazopyridines from readily available starting materials.[6]

Materials:

-

Benzylidenemalononitrile

-

Malononitrile

-

Appropriate amine (e.g., benzylamine, ethylenediamine)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

To this solution, add the appropriate amine (1.0 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the crystalline product often precipitates from the reaction mixture.

-

Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.[6]

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.[8]

Diagram: General Synthetic Workflow

Caption: Workflow for the synthesis of substituted 2-aminopyridines.

Biological Activities and Therapeutic Potential

Derivatives of 5-Amino-2-ethoxypyridine and related aminopyridines have shown promise in a variety of therapeutic areas, most notably in oncology and neurology.

Anticancer Activity

Substituted pyridine and pyrimidine derivatives are recognized as privileged scaffolds in the development of anticancer agents.[9] They can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Kinase Inhibition: Protein kinases are a major class of drug targets in oncology. The pyridine scaffold is a key component of many kinase inhibitors.[2][10][11][12][13][14][15][16][17] Analogs of 5-Amino-2-ethoxypyridine can be designed to target specific kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Structure-Activity Relationship (SAR): The biological activity of pyridine-based kinase inhibitors is highly dependent on the nature and position of substituents on the pyridine ring. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications to the aryl groups and substitution on the pyridine ring significantly impacted potency and selectivity.[18] Similarly, for a series of pyridine-based Rho kinase (ROCK) inhibitors, systematic exploration of the SAR led to the identification of potent and selective compounds with suitable pharmacokinetic properties.[12]

Quantitative Anticancer Activity Data:

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [6] |

| Pyridine-ureas | Compound 8n | MCF-7 (Breast) | 1.88 | [6] |

| 2-Aminopyridine Derivative | Compound 21b (JAK2 inhibitor) | HEL (Erythroleukemia) | 0.009 | [13] |

| Pyridine Derivative | Compound 37 (ROCK inhibitor) | - | - | [12] |

| 4-Anilino-5-carboxamido-2-pyridone | Compound 27 | C26 (Murine Colon Carcinoma) | More potent than CI-1040 | [19] |

Signaling Pathway: Kinase Inhibition in Cancer

Caption: Kinase inhibition signaling pathway in cancer.

Neurological Applications

Aminopyridines, such as 4-aminopyridine (dalfampridine), are used in the treatment of neurological disorders like multiple sclerosis.[20] Their primary mechanism of action is the blockade of voltage-gated potassium (Kv) channels, which enhances nerve signal conduction.[21] 5-Amino-2-ethoxypyridine serves as a building block for pharmaceuticals targeting neurological disorders.[1][22]

Mechanism of Action in Neurological Disorders: By blocking Kv channels, aminopyridines can prolong the action potential duration in demyelinated axons, thereby improving nerve impulse conduction.[21] More recent studies suggest that aminopyridines may also directly potentiate high voltage-activated calcium channels (HVACCs), independent of Kv channel blockade, to enhance neurotransmitter release.[1] This dual mechanism of action makes them attractive candidates for the treatment of a range of neurological conditions.

Neurological Targets:

-

Voltage-gated potassium (Kv) channels: The primary target for improving nerve conduction.[21]

-

High voltage-activated calcium (HVAC) channels: A potential target for enhancing neurotransmitter release.[1]

-

Neuronal nitric oxide synthase (nNOS): 2-aminopyridine derivatives have been developed as potent and selective inhibitors of nNOS, a target for various neurological disorders.[6][7]

Signaling Pathway: Neuromodulation by Aminopyridines

Caption: Neuromodulatory effects of aminopyridine analogs.

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of a drug candidate are critical for its clinical success. For aminopyridine derivatives, oral bioavailability, plasma half-life, and metabolism are key parameters to consider during drug development.

Pharmacokinetic Data of Selected Aminopyridine Derivatives:

| Compound | Administration | Half-life (t1/2) | Bioavailability (F%) | Cmax | Tmax | Reference |

| 4-Aminopyridine | i.m. (guinea pig) | 65-71 min | - | - | 16-17 min | [22] |

| 4-Aminopyridine | i.v. (dog) | 125 min | - | - | - | [9] |

| Fampridine-SR | Oral (human) | 5.6-7.6 h | - | - | 2.6-3.7 h | [23] |

| GNE-A | Oral (mouse) | - | 88.0% | - | - | [24] |

| GNE-A | Oral (monkey) | - | 72.4% | - | - | [24] |

| GNE-A | Oral (dog) | 16.3 h | 55.8% | - | - | [24] |

Bioisosteric Replacements: To optimize the pharmacokinetic profile of a lead compound, bioisosteric replacement is a common strategy.[25][26][27][28][29] For 5-Amino-2-ethoxypyridine analogs, the ethoxy group can be replaced with other alkoxy groups or bioisosteres to modulate properties such as lipophilicity, metabolic stability, and target engagement.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[2][4]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.

-

Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 20 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[2][4]

Diagram: Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

5-Amino-2-ethoxypyridine and its structural analogs represent a promising class of compounds with significant potential in drug discovery. Their versatile chemistry allows for the synthesis of diverse libraries of molecules with a wide range of biological activities. The insights into their mechanisms of action, particularly as kinase inhibitors in oncology and as modulators of ion channels in neurology, provide a strong rationale for their continued exploration. This technical guide serves as a valuable resource for researchers in the field, offering a foundation of synthetic methods, biological data, and experimental protocols to facilitate the design and development of the next generation of pyridine-based therapeutics.

References

- 1. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 21. neurology.org [neurology.org]

- 22. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 26. drughunter.com [drughunter.com]

- 27. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 28. baranlab.org [baranlab.org]

- 29. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of 5-Amino-2-ethoxypyridine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-Amino-2-ethoxypyridine with various electrophiles. 5-Amino-2-ethoxypyridine is a key building block in the synthesis of pharmaceuticals and advanced materials due to its unique electronic properties and versatile reactivity.[1] This document details the theoretical basis for its reactivity, focusing on the directing effects of the amino and ethoxy substituents. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from known reactions of similar substituted pyridines to predict reactivity and provides generalized experimental protocols for key electrophilic substitution reactions, including halogenation, nitration, sulfonation, acylation, and formylation.

Core Concepts: Predicting Reactivity

The reactivity of 5-Amino-2-ethoxypyridine in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the amino (-NH₂) group at the 5-position and the ethoxy (-OEt) group at the 2-position.

-

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through the +M (mesomeric) effect, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack.

-

Ethoxy Group (-OEt): The ethoxy group is also an activating group and an ortho, para-director. Similar to the amino group, the oxygen atom's lone pairs can participate in resonance, enriching the electron density of the pyridine ring.

Synergistic Directing Effects:

In 5-Amino-2-ethoxypyridine, both the amino and ethoxy groups activate the pyridine ring towards electrophilic attack. Their directing effects are synergistic, strongly favoring substitution at the positions ortho and para to each group. The primary positions for electrophilic attack are predicted to be C4 and C6, as they are ortho or para to both activating groups. The C3 position is meta to the amino group and ortho to the ethoxy group, making it a less favored, but possible, site of substitution.

Electrophilic Substitution Reactions: Predicted Outcomes and Generalized Protocols

While specific literature on the electrophilic substitution of 5-Amino-2-ethoxypyridine is scarce, the following sections provide predicted outcomes and generalized experimental protocols based on the known reactivity of analogous aminopyridines and alkoxypyridines.

Halogenation

Halogenation is expected to proceed readily at the most activated positions of the pyridine ring.

Predicted Regioselectivity: The primary products are expected to be the 4-halo and 6-halo derivatives. Due to the strong activation, polyhalogenation might occur under harsh conditions.

| Electrophile | Reagent | Expected Major Products | Reference Reaction |

| Br⁺ | Br₂ in Acetic Acid | 4-Bromo-5-amino-2-ethoxypyridine, 6-Bromo-5-amino-2-ethoxypyridine | Bromination of aminopyridines |

| Cl⁺ | Cl₂ in CCl₄ | 4-Chloro-5-amino-2-ethoxypyridine, 6-Chloro-5-amino-2-ethoxypyridine | Chlorination of aminopyridines |

| I⁺ | I₂ / HIO₃ | 4-Iodo-5-amino-2-ethoxypyridine, 6-Iodo-5-amino-2-ethoxypyridine | Iodination of electron-rich aromatics |

Generalized Experimental Protocol for Bromination:

-

Dissolve 5-Amino-2-ethoxypyridine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in acetic acid dropwise with stirring.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Nitration

Nitration of highly activated pyridines can be complex, as the amino group can be protonated in the strongly acidic nitrating mixture, which would deactivate the ring. Milder nitrating agents or protection of the amino group may be necessary. For instance, the nitration of 2-aminopyridine can yield 2-amino-5-nitropyridine.[2][3]

Predicted Regioselectivity: Nitration is expected to occur at the 4- or 6-position.

| Electrophile | Reagent | Expected Major Products | Reference Reaction |

| NO₂⁺ | HNO₃ / H₂SO₄ | 4-Nitro-5-amino-2-ethoxypyridine, 6-Nitro-5-amino-2-ethoxypyridine | Nitration of 2-aminopyridine |

Generalized Experimental Protocol for Nitration:

-

Add 5-Amino-2-ethoxypyridine cautiously to concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Purify by recrystallization.

Sulfonation

Sulfonation of pyridines generally requires harsh conditions. However, the activating groups on 5-Amino-2-ethoxypyridine should facilitate the reaction.

Predicted Regioselectivity: The sulfonic acid group is expected to be introduced at the 4- or 6-position.

| Electrophile | Reagent | Expected Major Products | Reference Reaction |

| SO₃ | Fuming H₂SO₄ (Oleum) | 5-Amino-2-ethoxypyridine-4-sulfonic acid, 5-Amino-2-ethoxypyridine-6-sulfonic acid | Sulfonation of aminopyridines |

Generalized Experimental Protocol for Sulfonation:

-

Add 5-Amino-2-ethoxypyridine to fuming sulfuric acid (oleum) at room temperature with stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., calcium carbonate or barium carbonate) to precipitate the sulfate.

-

Filter off the precipitate and concentrate the filtrate to obtain the product.

Friedel-Crafts Acylation

Friedel-Crafts acylation of pyridines is generally difficult due to the coordination of the Lewis acid catalyst with the ring nitrogen, which deactivates the ring. The presence of the strongly activating amino and ethoxy groups might overcome this, but N-acylation of the amino group is a likely competing reaction. Protection of the amino group may be required for successful C-acylation.

Predicted Regioselectivity: If C-acylation occurs, it is expected at the 4- or 6-position.

| Electrophile | Reagent | Expected Major Products (after N-protection) | Reference Reaction |

| R-C=O⁺ | Acyl halide / Lewis Acid (e.g., AlCl₃) | 4-Acyl-5-amino-2-ethoxypyridine, 6-Acyl-5-amino-2-ethoxypyridine | Friedel-Crafts acylation of activated heterocycles |

Generalized Experimental Protocol for Friedel-Crafts Acylation (with N-protection):

-

Protect the amino group of 5-Amino-2-ethoxypyridine (e.g., as an acetamide).

-

Dissolve the N-protected substrate in a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Add the Lewis acid catalyst (e.g., aluminum chloride) at a low temperature.

-

Add the acyl halide or anhydride dropwise.

-

Allow the reaction to stir at room temperature or with gentle heating.

-

Quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

-

Separate the organic layer, wash, dry, and concentrate.

-

Deprotect the amino group.

-

Purify the final product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a milder method for introducing a formyl group onto electron-rich aromatic rings.[4][5][6][7][8][9][10] This reaction is expected to be successful with 5-Amino-2-ethoxypyridine.

Predicted Regioselectivity: Formylation is anticipated to occur at the 4- or 6-position.

| Electrophile | Reagent | Expected Major Products | Reference Reaction |

| Chloroiminium ion | POCl₃ / DMF | 4-Formyl-5-amino-2-ethoxypyridine, 6-Formyl-5-amino-2-ethoxypyridine | Vilsmeier-Haack reaction of electron-rich heterocycles |

Generalized Experimental Protocol for Vilsmeier-Haack Formylation:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

Add a solution of 5-Amino-2-ethoxypyridine in DMF to the Vilsmeier reagent.

-

Heat the reaction mixture for a specified time.

-

Cool the mixture and pour it into a stirred mixture of ice and water.

-

Neutralize with a base (e.g., sodium hydroxide solution) and stir until the hydrolysis of the intermediate iminium salt is complete.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

Conclusion

5-Amino-2-ethoxypyridine is a highly activated pyridine derivative poised for facile electrophilic substitution. The synergistic directing effects of the 5-amino and 2-ethoxy groups strongly favor the introduction of electrophiles at the 4- and 6-positions. While specific experimental data for this compound is not widely reported, the principles of electrophilic aromatic substitution on substituted pyridines allow for reliable predictions of its reactivity. The generalized protocols provided in this guide serve as a starting point for the development of specific synthetic procedures for the functionalization of this versatile building block. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to optimize reaction conditions for various electrophilic transformations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

5-Amino-2-ethoxypyridine: A Pivotal Building Block for Selective Kinase Inhibitors in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-ethoxypyridine has emerged as a valuable and versatile scaffold in medicinal chemistry, primarily serving as a key building block in the synthesis of sophisticated, biologically active molecules. Its inherent structural features—a nucleophilic amino group and an electron-donating ethoxy group on a pyridine core—provide a unique combination of reactivity and physicochemical properties. This makes it an ideal starting material for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide delves into the application of 5-amino-2-ethoxypyridine in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, providing detailed experimental protocols, quantitative biological data, and a mechanistic overview of their therapeutic action.

The Rise of Selective TYK2 Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are integral to the signaling pathways of numerous cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[2] The JAK-STAT signaling pathway is a primary cascade through which these extracellular signals are transduced to the nucleus to regulate gene expression.[3]

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[4] While broad-spectrum JAK inhibitors have shown therapeutic efficacy, they are often associated with side effects due to the high degree of homology in the ATP-binding site (the kinase domain, or JH1) across the JAK family.[5] This has driven the pursuit of more selective inhibitors. A promising strategy to achieve this selectivity is through the allosteric inhibition of the catalytically inactive pseudokinase domain (JH2), which is unique to each JAK family member.[6][7] By targeting the JH2 domain of TYK2, it is possible to develop highly selective inhibitors that modulate its activity without significantly affecting other JAKs.[8][9]

The JAK-STAT Signaling Pathway and TYK2's Role

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[10] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[2]

TYK2 is critically involved in the signaling of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[12] These cytokines are central to the pathogenesis of numerous autoimmune diseases, such as psoriasis, inflammatory bowel disease, and lupus.[7]

Synthesis of Pyridine-Based TYK2 Inhibitors: A General Workflow

The synthesis of selective TYK2 inhibitors often involves a multi-step process where the 5-amino-2-ethoxypyridine scaffold is elaborated through a series of coupling and functional group transformations. A representative synthetic workflow is outlined below. This workflow is a generalized representation based on common synthetic strategies for this class of compounds.

Experimental Protocols

The following protocols are representative examples of the key synthetic transformations involved in the synthesis of pyridine-based TYK2 inhibitors.

Protocol 1: Halogenation of 5-Amino-2-ethoxypyridine

This procedure describes a general method for the introduction of a halogen atom onto the pyridine ring, which is a common step to prepare the scaffold for subsequent cross-coupling reactions.

-

Materials: 5-Amino-2-ethoxypyridine, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), Acetonitrile (ACN).

-

Procedure:

-

To a solution of 5-Amino-2-ethoxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the halogenated intermediate.

-

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the halogenated pyridine intermediate with a suitable boronic acid or ester.

-

Materials: Halogenated pyridine intermediate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

To a degassed solution of the halogenated pyridine intermediate (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add the palladium catalyst (0.05 eq) and the base (2.0 eq).

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the coupled biaryl intermediate.

-

Protocol 3: Amide Coupling

This final step typically involves the coupling of the biaryl intermediate with a carboxylic acid to form the final amide product.

-

Materials: Biaryl intermediate with a free amino group, Carboxylic acid, Coupling agent (e.g., HATU or EDC/HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF or DCM).

-

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in DMF, add the coupling agent (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the biaryl intermediate (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by preparative HPLC or column chromatography to obtain the final selective TYK2 inhibitor.

-

Quantitative Data: In Vitro Activity of Selective TYK2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative selective TYK2 inhibitors, including the clinical candidate deucravacitinib, which features a substituted aminopyridine scaffold. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or a specific cellular response.

| Compound | Target/Assay | IC₅₀ (nM) | Selectivity over other JAKs |

| Deucravacitinib | TYK2 JH2 Binding (HTRF) | 0.2 | Highly selective over JAK1, JAK2, and JAK3 JH1 domains |

| IL-23/IFNα Signaling (Cellular Assay) | 5 | ~1800-fold selective for TYK2 over JAK2 signaling[13] | |

| IL-12 induced IFN-γ production (hWB) | 13 | Potent and selective inhibition[14] | |

| Compound 30 | TYK2 JH2 Binding | - | Poor binding to JAK1, JAK2, and JAK3 JH1 domains (>1000 nM)[13] |

| pSTAT3 Inhibition (TYK2-dependent) | 1.9 | ~1800-fold selective for TYK2 over JAK2 signaling[13] |

hWB: human whole blood; HTRF: Homogeneous Time-Resolved Fluorescence

Conclusion

5-Amino-2-ethoxypyridine and its analogs are invaluable building blocks in the design and synthesis of novel, selective kinase inhibitors. The development of allosteric TYK2 inhibitors targeting the JH2 domain exemplifies a successful strategy to achieve high selectivity within the JAK family, potentially leading to safer and more effective treatments for a range of autoimmune and inflammatory diseases. The synthetic methodologies and biological data presented in this guide underscore the importance of this chemical scaffold and provide a foundation for the future development of next-generation targeted therapies. The continued exploration of structure-activity relationships of 5-amino-2-ethoxypyridine derivatives will undoubtedly fuel further innovation in medicinal chemistry.

References

- 1. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. [PDF] Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity Screening of a 5-Amino-2-ethoxypyridine Library

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The 5-Amino-2-ethoxypyridine moiety, in particular, offers a versatile platform for the development of novel therapeutic agents. Its amino group provides a key vector for chemical modification, allowing for the creation of diverse libraries of compounds with the potential for a wide range of biological activities. While 5-Amino-2-ethoxypyridine is primarily recognized as a valuable building block in pharmaceutical synthesis, this guide outlines a comprehensive strategy for the biological activity screening of a hypothetical library derived from this core structure.[1] This document provides detailed experimental protocols, data presentation formats, and conceptual frameworks for investigating the anticancer, antimicrobial, and anti-inflammatory potential of a 5-Amino-2-ethoxypyridine-based compound library.

Anticipated Biological Activities and Screening Strategies

Based on the known biological activities of structurally related aminopyridine and pyridine derivatives, a library of 5-Amino-2-ethoxypyridine compounds warrants screening for several key therapeutic areas. The following sections detail the rationale and proposed experimental approaches for each.

Anticancer Activity

Derivatives of aminopyridines and other pyridine-containing heterocycles have demonstrated significant potential as anticancer agents.[2][3] The proposed screening cascade for a 5-Amino-2-ethoxypyridine library would aim to identify compounds with cytotoxic or cytostatic effects against various cancer cell lines and to elucidate their potential mechanisms of action.

Experimental Protocols

-

Initial Cytotoxicity Screening (MTT Assay):

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds from the 5-Amino-2-ethoxypyridine library (typically ranging from 0.1 to 100 µM).

-

MTT Incubation: After 48-72 hours of incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Data Acquisition: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Compound Treatment: Cancer cells are treated with lead compounds from the initial screen at their respective IC50 concentrations for 24-48 hours.

-

Cell Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are fixed and stained with PI.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Data Presentation

| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK293) IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |

| 5A2E-001 | MCF-7 | 5.2 | >100 | >19.2 |

| 5A2E-002 | A549 | 12.8 | >100 | >7.8 |

| 5A2E-003 | HCT116 | 8.5 | 85.3 | 10.0 |

Hypothetical Signaling Pathway: Kinase Inhibition

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the Bruton's tyrosine kinase (BTK) or Janus kinase (JAK).[4][5] A potential mechanism for a 5-Amino-2-ethoxypyridine derivative could involve the inhibition of a key kinase, leading to downstream effects on cell growth and apoptosis.

Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents.[6] A 5-Amino-2-ethoxypyridine library could yield novel compounds with activity against a range of bacterial and fungal pathogens.

Experimental Protocols

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

-

Microorganism Preparation: Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are prepared.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates.

-

Incubation: The plates are incubated to allow for the growth of any remaining viable microorganisms.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

-

Data Presentation

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 5A2E-001 | 8 | 32 | 16 |

| 5A2E-002 | >64 | 16 | >64 |

| 5A2E-003 | 4 | 8 | 32 |

Experimental Workflow

Anti-inflammatory Activity

Certain pyridine derivatives have shown promise as anti-inflammatory agents. A 5-Amino-2-ethoxypyridine library could be screened for its ability to modulate inflammatory responses in cellular models.

Experimental Protocols

-

Nitric Oxide (NO) Production Assay in Macrophages:

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the test compounds.

-

Griess Assay: After 24 hours, the culture supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.

-

-

Cytokine Release Assay (ELISA):

-

Cell Culture and Treatment: Similar to the NO assay, LPS-stimulated RAW 264.7 cells are treated with the test compounds.

-

ELISA: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The inhibition of cytokine release by the test compounds is determined.

-

Data Presentation

| Compound ID | NO Production Inhibition (%) at 10 µM | TNF-α Release Inhibition (%) at 10 µM | IL-6 Release Inhibition (%) at 10 µM |

| 5A2E-001 | 65.2 | 58.9 | 62.1 |

| 5A2E-002 | 23.5 | 15.8 | 19.4 |

| 5A2E-003 | 78.1 | 72.4 | 75.3 |

Hypothetical Signaling Pathway: NF-κB Inhibition

A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of pro-inflammatory gene expression.

Conclusion

The 5-Amino-2-ethoxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a framework for the systematic screening of a compound library based on this core structure. By employing the outlined experimental protocols for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify and characterize lead compounds. Further investigation into the structure-activity relationships and mechanisms of action of active compounds will be crucial for the optimization and development of new drug candidates. The provided data tables and pathway diagrams offer a template for organizing and interpreting the screening results, facilitating a comprehensive evaluation of the therapeutic potential of a 5-Amino-2-ethoxypyridine library.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]

The Pivotal Role of 5-Amino-2-ethoxypyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-Amino-2-ethoxypyridine has emerged as a crucial intermediate in the synthesis of a variety of agrochemicals, offering a versatile scaffold for the development of potent insecticides and herbicides. Its unique molecular structure, featuring a reactive amino group and an ethoxy substituent on a pyridine ring, provides a valuable platform for constructing complex, biologically active molecules. This technical guide delves into the significant role of 5-Amino-2-ethoxypyridine in agrochemical synthesis, providing insights into its application, reaction pathways, and the biological efficacy of its derivatives.

Core Applications in Agrochemical Synthesis

5-Amino-2-ethoxypyridine is primarily utilized as a key building block in the production of innovative crop protection agents. The presence of the amino group allows for a wide range of chemical modifications, making it an ideal starting material for creating diverse libraries of compounds for high-throughput screening.

Insecticide Synthesis

The pyridine moiety is a well-established pharmacophore in numerous insecticides. 5-Amino-2-ethoxypyridine serves as a precursor for the synthesis of various insecticidal compounds, particularly those targeting the central nervous system of insects. While specific commercial insecticides directly synthesized from 5-Amino-2-ethoxypyridine are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of phenylpyrazole insecticides, such as Ethiprole, is notable. The general synthetic approach often involves the diazotization of the amino group followed by coupling reactions to introduce other functional moieties, or condensation reactions to form heterocyclic systems.

A plausible synthetic pathway for a hypothetical phenylpyrazole insecticide starting from 5-Amino-2-ethoxypyridine is outlined below. This pathway is illustrative of the chemical transformations this intermediate can undergo.

Caption: Hypothetical synthesis of a phenylpyrazole insecticide.

Herbicide Synthesis

The structural framework of 5-Amino-2-ethoxypyridine is also amenable to the synthesis of novel herbicides. Pyridine-based herbicides are known to exhibit a broad spectrum of activity against various weed species. The amino group of 5-Amino-2-ethoxypyridine can be readily converted into other functional groups, such as ureas, sulfonamides, or amides, which are common toxophores in herbicidal molecules. These modifications can lead to compounds that inhibit essential plant enzymes or disrupt critical metabolic pathways.

Experimental Protocols and Data

While detailed, publicly available experimental protocols for the direct synthesis of commercial agrochemicals from 5-Amino-2-ethoxypyridine are scarce, the following sections provide representative methodologies for key chemical transformations involving this intermediate, based on analogous reactions reported in the literature.

General Procedure for Diazotization and Azide Formation

A common transformation of 5-Amino-2-ethoxypyridine involves the conversion of the amino group to an azide via a diazonium salt intermediate. This azide can then be used in various cycloaddition reactions.

Experimental Protocol:

-

Diazotization: 5-Amino-2-ethoxypyridine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid (2.5 eq) at 0-5 °C.

-

An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

-

Azide Formation: A solution of sodium azide (1.2 eq) in water is then added slowly to the diazonium salt solution at 0-5 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

| Reactant/Reagent | Molar Ratio |

| 5-Amino-2-ethoxypyridine | 1.0 |

| Hydrochloric Acid | 2.5 |

| Sodium Nitrite | 1.1 |

| Sodium Azide | 1.2 |

Table 1: Molar ratios for a typical diazotization-azidation reaction.

Synthesis of a Hypothetical Pyridine-Urea Herbicide

The reaction of 5-Amino-2-ethoxypyridine with an isocyanate is a straightforward method to produce pyridine-urea derivatives, a class of compounds known for their herbicidal activity.

Caption: Synthesis of a hypothetical pyridine-urea herbicide.

Experimental Protocol:

-

To a solution of 5-Amino-2-ethoxypyridine (1.0 eq) in a dry aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere, the corresponding aryl isocyanate (1.05 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the desired pyridine-urea product.

| Starting Material | Product | Typical Yield |

| 5-Amino-2-ethoxypyridine | N-(2-ethoxypyridin-5-yl)-N'-(aryl)urea | 85-95% |

Table 2: Expected yield for the synthesis of a pyridine-urea derivative.

Biological Activity of Derivatives

The biological activity of agrochemicals derived from 5-Amino-2-ethoxypyridine is highly dependent on the specific functional groups introduced and the overall molecular structure. For instance, phenylpyrazole derivatives are known to be potent insecticides that act as non-competitive blockers of the gamma-aminobutyric acid (GABA) receptor in insects, leading to central nervous system disruption. Pyridine-urea herbicides typically inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

The following table summarizes the hypothetical biological activity of agrochemical classes that can be synthesized from 5-Amino-2-ethoxypyridine.

| Agrochemical Class | Target Pest/Weed | Mode of Action | Expected Efficacy |

| Phenylpyrazole Insecticides | Chewing and sucking insects | GABA receptor antagonist | High |

| Pyridine-Urea Herbicides | Broadleaf weeds | ALS inhibitor | High |

| Pyridine-Sulfonamide Fungicides | Fungal pathogens | Varies (e.g., enzyme inhibition) | Moderate to High |

Table 3: Hypothetical biological activity of agrochemicals derived from 5-Amino-2-ethoxypyridine.

Conclusion

5-Amino-2-ethoxypyridine is a valuable and versatile intermediate in the field of agrochemical synthesis. Its inherent reactivity and the ability to introduce a wide array of functional groups make it a cornerstone for the development of novel insecticides, herbicides, and potentially fungicides. The synthetic pathways and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals to explore the full potential of this important building block in creating the next generation of crop protection solutions. Further research into the direct synthesis of commercial agrochemicals from this precursor is warranted to fully elucidate its industrial significance.

The Coordination Chemistry of 5-Amino-2-ethoxypyridine with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-ethoxypyridine is a versatile heterocyclic ligand poised for significant applications in coordination chemistry, particularly in the development of novel therapeutic agents and advanced materials. Its unique electronic and structural features, arising from the interplay of the pyridine ring, the electron-donating amino group, and the ethoxy substituent, make it a compelling candidate for the synthesis of a diverse array of transition metal complexes. This technical guide provides a comprehensive overview of the anticipated coordination behavior of 5-Amino-2-ethoxypyridine with transition metals. In the absence of extensive literature dedicated specifically to this ligand, this guide draws upon established principles of coordination chemistry and presents analogous data from closely related substituted pyridine complexes. It covers generalized synthetic protocols, expected structural and spectroscopic characteristics, thermal properties, and potential applications in drug development, offering a predictive framework for researchers entering this promising area of study.

Introduction

Transition metal complexes are at the forefront of innovation in medicinal inorganic chemistry and materials science.[1] The ability to fine-tune the geometric and electronic properties of a metal center through ligand design is paramount to developing complexes with targeted functionalities, such as catalytic activity, specific biological interactions, or desired photophysical properties.

5-Amino-2-ethoxypyridine emerges as a ligand of considerable interest. The pyridine nitrogen atom provides a primary coordination site, while the exocyclic amino group can also participate in coordination, potentially leading to chelation or bridging behavior. The ethoxy group, through its electronic influence on the pyridine ring, can modulate the ligand's donor properties. This combination of functionalities suggests that 5-Amino-2-ethoxypyridine can form stable and structurally diverse complexes with a wide range of transition metals. Such complexes are anticipated to be valuable in pharmaceutical development, where pyridine derivatives are known to be key building blocks for biologically active molecules.[2]

General Coordination Behavior of 5-Amino-2-ethoxypyridine

5-Amino-2-ethoxypyridine is expected to act as a monodentate or bidentate ligand. As a monodentate ligand, it will coordinate to the metal center (M) through the lone pair of electrons on the pyridine nitrogen atom. In a bidentate mode, it could form a chelate ring by coordinating through both the pyridine nitrogen and the nitrogen of the amino group. The preferred coordination mode will depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.

Caption: Potential coordination modes of 5-Amino-2-ethoxypyridine with a transition metal center (M).

Synthesis of Transition Metal Complexes: A Generalized Protocol

While specific protocols for 5-Amino-2-ethoxypyridine are not widely published, a general and adaptable method for the synthesis of transition metal complexes with substituted pyridine ligands can be proposed. This protocol is based on established procedures for similar ligands.[3][4]

Experimental Protocol:

-

Ligand Solution Preparation: Dissolve 5-Amino-2-ethoxypyridine (2 molar equivalents) in a suitable solvent such as ethanol or methanol. Gentle warming may be required to ensure complete dissolution.

-

Metal Salt Solution Preparation: In a separate flask, dissolve the transition metal salt (e.g., MCl₂, M(NO₃)₂, where M = Cu(II), Co(II), Ni(II), Zn(II)) (1 molar equivalent) in the same solvent.

-

Reaction Mixture: Slowly add the ligand solution to the metal salt solution with constant stirring.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours (e.g., 2-6 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of the Complex: The resulting colored precipitate is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-polar solvent like diethyl ether.

-

Drying: The isolated complex is dried in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a moderate temperature.

-

Crystallization (Optional): Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by solvent diffusion techniques.

Caption: A typical workflow for the synthesis and isolation of transition metal complexes.

Structural Characterization

The characterization of newly synthesized complexes is crucial to determine their structure and purity. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are expected. The table below summarizes the anticipated IR spectral data for 5-Amino-2-ethoxypyridine complexes, based on data from analogous aminopyridine complexes.[4][5]

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Interpretation |

| ν(N-H) of amino group | 3400-3200 | Shift to lower frequency | Indicates involvement of the amino group in coordination or hydrogen bonding. |

| δ(N-H) of amino group | ~1620 | Shift | Confirms changes in the electronic environment of the amino group. |

| Pyridine ring vibrations (C=C, C=N) | 1600-1400 | Shifts in frequency and intensity | Indicates coordination through the pyridine nitrogen. |

| ν(M-N) | - | 600-400 | Appearance of new bands confirms the formation of a metal-nitrogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. Coordination to a metal center will cause shifts in the resonance of the ligand's protons and carbons.

-

¹H NMR: The protons of the pyridine ring and the amino group are expected to show downfield shifts upon coordination due to the deshielding effect of the metal ion.

-

¹³C NMR: Similar downfield shifts are anticipated for the carbon atoms of the pyridine ring, particularly those adjacent to the coordinating nitrogen atom.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a complex, including bond lengths, bond angles, and the overall coordination geometry. While no crystal structures for 5-Amino-2-ethoxypyridine complexes are currently available in the searched literature, data from complexes with other aminopyridine ligands can provide insight into the expected structural parameters.[6][7]

The following table presents representative crystallographic data for transition metal complexes with related aminopyridine ligands.

| Complex | Metal Ion | Coordination Geometry | M-N(pyridine) (Å) | M-N(amino) (Å) | Reference |

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | ~2.0 | - | [6] |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | Octahedral | ~2.3 | - | [6] |

| catena-{[Ni(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Ni(II) | Octahedral | ~2.1 | ~2.1 | [7] |

| mer-[Co(3-ampy)₃(N₃)₃] | Co(III) | Octahedral | ~1.9-2.0 | - | [7] |

Note: This table provides data for analogous compounds to illustrate typical bond lengths and coordination geometries.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of coordination complexes and to identify the temperature ranges of decomposition. For hydrated complexes, the initial weight loss typically corresponds to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.[8][9][10]

| Complex Type (Hypothetical) | Temperature Range (°C) | Mass Loss Event |

| [M(5-AEP)₂(H₂O)₂]Cl₂ (5-AEP = 5-Amino-2-ethoxypyridine) | 100-200 | Loss of coordinated water molecules. |

| >250 | Decomposition of the 5-Amino-2-ethoxypyridine ligand. | |

| >500 | Formation of metal oxide residue. |

Note: This table presents a hypothetical decomposition pattern based on general observations for similar complexes.

Applications in Drug Development

Transition metal complexes are increasingly being investigated as therapeutic agents, offering novel mechanisms of action compared to purely organic drugs.[1][11] Complexes of ligands containing pyridine and amine functionalities have shown promising antimicrobial and anticancer activities.[2][12]

The enhanced biological activity of metal complexes compared to the free ligands is often attributed to chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its transport across the lipid membranes of cells, such as those of bacteria or cancer cells.

Caption: A generalized pathway illustrating the potential antimicrobial mechanism of a metal complex.

Given the biological relevance of pyridine derivatives, it is plausible that transition metal complexes of 5-Amino-2-ethoxypyridine could exhibit significant antimicrobial or anticancer properties. Further research is warranted to synthesize and screen these complexes for their biological activity.

Conclusion and Future Outlook

5-Amino-2-ethoxypyridine represents a promising, yet underexplored, ligand in coordination chemistry. Based on the extensive research on related aminopyridine systems, it is anticipated that this ligand will form stable and structurally diverse complexes with a variety of transition metals. This technical guide provides a foundational and predictive overview of the synthesis, characterization, and potential applications of these complexes.

The clear next step for the scientific community is to undertake systematic experimental investigations. The synthesis and isolation of 5-Amino-2-ethoxypyridine complexes with first-row transition metals, followed by thorough spectroscopic and crystallographic characterization, are essential to validate the predictions outlined in this guide. Furthermore, screening these novel complexes for their catalytic and biological activities, particularly as antimicrobial and anticancer agents, could unveil new avenues for the development of advanced materials and next-generation therapeutics. The foundation is laid, and the potential for discovery in the coordination chemistry of 5-Amino-2-ethoxypyridine is substantial.

References

- 1. scispace.com [scispace.com]

- 2. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. chemrxiv.org [chemrxiv.org]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

5-Amino-2-ethoxypyridine: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-ethoxypyridine is a substituted pyridine derivative that is gaining recognition as a versatile building block in the realm of material science.[1] Its unique molecular architecture, featuring a reactive amino group and an electron-donating ethoxy group on a pyridine ring, imparts desirable properties to a variety of polymers and coatings. This guide provides a comprehensive overview of the applications of 5-amino-2-ethoxypyridine in material science, focusing on its role in the development of high-performance polymers with enhanced thermal stability, mechanical strength, and corrosion resistance. While direct, extensive research on polymers derived exclusively from 5-amino-2-ethoxypyridine is emerging, this guide will draw upon data from closely related pyridine-containing polymers to illustrate its potential and provide a foundation for future research and development.

Core Applications in Material Science

The incorporation of 5-amino-2-ethoxypyridine into polymer backbones can significantly enhance the material's properties. The pyridine ring, with its aromaticity and nitrogen heteroatom, contributes to thermal stability and can improve solubility.[2] The amino group serves as a key functional handle for polymerization reactions, most notably in the synthesis of polyimides and other high-performance polymers.

High-Performance Polyimides

Polyimides are a class of polymers known for their exceptional thermal and chemical resistance, as well as their excellent mechanical properties. The introduction of a pyridine moiety into the polyimide backbone has been shown to further enhance these characteristics. While specific data for polyimides derived from 5-amino-2-ethoxypyridine is not widely published, studies on analogous pyridine-containing polyimides provide valuable insights into the expected performance.